环丙沙星盐酸盐

描述

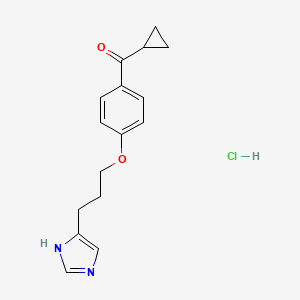

Ciproxifan hydrochloride is an extremely potent and selective H3-receptor antagonist . It is orally bioavailable and its vigilance- and attention-promoting effects are promising for therapeutic applications in aging disorders .

Synthesis Analysis

The synthesis of Ciproxifan involves a key reaction based on SNAr for acylated fluoroaromatics with an additional cyclization in a one-pot procedure . This process does not require chromatographic purification steps and results in good yields .Molecular Structure Analysis

The molecular formula of Ciproxifan hydrochloride is C16H18N2O2·HCl . Its molecular weight is 306.79 g/mol . The SMILES string representation is Cl.O=C(C1CC1)c2ccc(OCCCc3c[nH]cn3)cc2 .Chemical Reactions Analysis

While specific chemical reactions involving Ciproxifan hydrochloride are not detailed in the search results, it is known to be a potent antagonist of the H3 histamine receptor .Physical And Chemical Properties Analysis

Ciproxifan hydrochloride is a solid substance . It should be stored under inert gas in a desiccated state at a temperature between 2-8°C .科学研究应用

Neurological Disease Models

Ciproxifan hydrochloride: is extensively used in rodent models to study neurological diseases connected with neurotransmitter dysregulation. It serves as a reference compound for the histamine H3 receptor (H3R) in conditions like attention deficit hyperactivity disorder (ADHD) and Alzheimer’s disease. Its efficacy in these models is due to its role as an H3R inverse agonist/antagonist, which leads to the accelerated release of neurotransmitters .

Monoamine Oxidase Inhibition

Research has shown that Ciproxifan exhibits inhibitory effects on monoamine oxidase A and B (MAO A and B). This property is significant because MAOs are enzymes that break down neurotransmitters such as dopamine and serotonin. Inhibition of MAOs can lead to increased levels of these neurotransmitters, which is beneficial in treating psychiatric and neurological disorders .

Cognitive Enhancement

Ciproxifan: has been investigated for its potential to enhance cognitive functions. It has been shown to improve wakefulness and attention in vivo, making it a promising therapeutic agent for the treatment of cognitive impairment. This application is particularly relevant in the context of diseases that affect memory and learning, such as Alzheimer’s disease .

Anesthesia-Induced Memory Impairment

In studies involving volatile anesthetics like isoflurane, which can cause temporary impairments in learning and memory, Ciproxifan has been found to reverse deficits in object recognition memory. This suggests its potential use as a therapeutic agent to improve cognitive memory performance post-anesthesia .

Psychiatric Disorder Models

Ciproxifan: has been tested in animal models for schizophrenia, sleeping disorders, and autism. Its role in modulating neurotransmitter release makes it a valuable compound for studying the pathophysiology of these conditions and for developing new therapeutic strategies .

Neurotransmitter Modulation

The histamine H3 receptor, which Ciproxifan targets, plays a crucial role in inhibiting the release of several neurotransmitters. By acting as an inverse agonist/antagonist at this receptor, Ciproxifan can influence the modulation of neurotransmitters like dopamine, histamine, serotonin, or acetylcholine, which are all critical in brain function .

作用机制

Target of Action

Ciproxifan hydrochloride is a well-investigated histamine H3 receptor (H3R) inverse agonist/antagonist . It shows an exclusively high species-specific affinity at rodent H3R compared to human H3R . It also shows efficacy on both enzyme isoforms of monoamine oxidase A and B .

Mode of Action

Ciproxifan, by acting as an inverse agonist/antagonist at the histamine H3 receptors, inhibits the release of several neurotransmitters like dopamine, histamine, serotonin, or acetylcholine . As a result, inverse agonism/antagonism of the H3 receptor leads to accelerated release of these neurotransmitters . It also reversibly inhibits monoamine oxidase A and B .

Biochemical Pathways

The H3R, a G-protein coupled receptor displaying constitutive activity (basal activity without binding of an agonist), is capable of affecting neurotransmitter modulation in the brain . The strong H3-receptor mRNA expression in enkephalin neurons suggests that the synergistic neurochemical and motor effects of ciproxifan result from direct H3/D2-receptor interactions, leading to an enhanced activation of striatopallidal neurons of the indirect movement pathway .

Pharmacokinetics

It’s important to note that the inhibitory potency of ciproxifan on rat brain monoamine oxidase should be considered when using high doses in rat models for neurological diseases .

Result of Action

Ciproxifan’s inverse agonism/antagonism at histamine H3 receptors is manifested in the improvement of wakefulness and attention in vivo . It is commonly used as a reference H3R antagonist in rodent models studying cognitive impairment, Alzheimer’s disease, or attention deficit hyperactivity disorder (ADHD) . It has also been tested in animal models for schizophrenia, sleeping disorders, and autism . In addition, it has been found to improve memory performance in a variety of rodent models of memory impairment .

Action Environment

It’s important to note that the effects of ciproxifan can be influenced by various factors, including the specific disease model used, the dosage administered, and the species-specific affinity of the drug .

安全和危害

Ciproxifan hydrochloride is classified as having acute oral toxicity (Category 4, H302) according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) . It is harmful if swallowed and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

属性

IUPAC Name |

cyclopropyl-[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2.ClH/c19-16(12-3-4-12)13-5-7-15(8-6-13)20-9-1-2-14-10-17-11-18-14;/h5-8,10-12H,1-4,9H2,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAPSKMHZQQTRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30582021 | |

| Record name | Cyclopropyl{4-[3-(1H-imidazol-5-yl)propoxy]phenyl}methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30582021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ciproxifan hydrochloride | |

CAS RN |

1049741-81-2 | |

| Record name | Cyclopropyl{4-[3-(1H-imidazol-5-yl)propoxy]phenyl}methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30582021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1049741-81-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

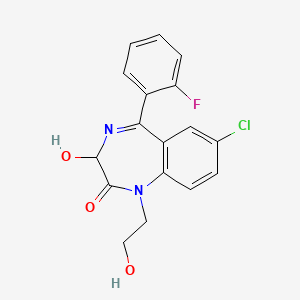

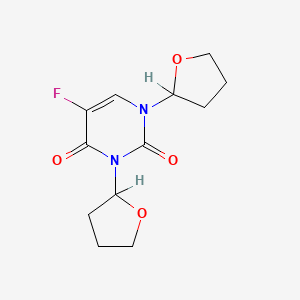

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[[4-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1663292.png)

![butyl N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-4-propylphenyl]sulfonylcarbamate](/img/structure/B1663303.png)

![N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide](/img/structure/B1663305.png)